Bienvenue dans la boutique en ligne BenchChem!

2,5-Difluoro-4-morpholin-4-ylbenzoic acid

NQO1 substrate Anticancer prodrug activation A549 cytotoxicity

2,5-Difluoro-4-morpholin-4-ylbenzoic acid (CAS 1430223-92-9, molecular formula C₁₁H₁₁F₂NO₃, molecular weight 243.21 g/mol) is a difluorinated morpholinobenzoic acid building block bearing fluorine substituents at the 2- and 5-positions and a morpholine ring at the 4-position of the benzoic acid core. It is commercially supplied as a research-grade intermediate with certified purity ≥95% and is classified as toxic if swallowed, in contact with skin, or if inhaled (GHS H301+H311+H331).

Molecular Formula C11H11F2NO3
Molecular Weight 243.21 g/mol
CAS No. 1430223-92-9
Cat. No. B1409375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-morpholin-4-ylbenzoic acid
CAS1430223-92-9
Molecular FormulaC11H11F2NO3
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C(=C2)F)C(=O)O)F
InChIInChI=1S/C11H11F2NO3/c12-8-6-10(14-1-3-17-4-2-14)9(13)5-7(8)11(15)16/h5-6H,1-4H2,(H,15,16)
InChIKeyFHZWGXCSLFMTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-4-morpholin-4-ylbenzoic Acid (CAS 1430223-92-9): Procurement-Relevant Structural and Physicochemical Profile


2,5-Difluoro-4-morpholin-4-ylbenzoic acid (CAS 1430223-92-9, molecular formula C₁₁H₁₁F₂NO₃, molecular weight 243.21 g/mol) is a difluorinated morpholinobenzoic acid building block bearing fluorine substituents at the 2- and 5-positions and a morpholine ring at the 4-position of the benzoic acid core . It is commercially supplied as a research-grade intermediate with certified purity ≥95% and is classified as toxic if swallowed, in contact with skin, or if inhaled (GHS H301+H311+H331) . The compound has been catalogued in authoritative databases including BindingDB (BDBM50201797, CHEMBL516585) and ChemSpider, where its computed boiling point is 410.1±45.0 °C and vapor pressure is 0.0±1.0 mmHg at 25 °C [1]. Its primary documented research application is as a synthetic precursor for imidazo[5,4-f]benzimidazole(imino)quinone anticancer agents that target solid tumors overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1) [2].

Why Generic Substitution Fails for 2,5-Difluoro-4-morpholin-4-ylbenzoic Acid: The Criticality of Fluorine Regiochemistry and Morpholine Placement


Within the morpholinobenzoic acid class, fluorine substitution pattern and the position of the morpholine ring are not interchangeable parameters. The 2,5-difluoro-4-morpholinyl arrangement of this compound places electron-withdrawing fluorine atoms ortho and para to the carboxylic acid, creating a unique electronic landscape that directly modulates the acidity of the carboxylic acid (predicted pKa shift relative to non-fluorinated 4-morpholinobenzoic acid) and the electron density on the aromatic ring available for nucleophilic aromatic substitution chemistry . By contrast, the 2,6-difluoro-4-morpholino regioisomer (CAS 2024082-17-3) and the 3,5-difluoro-4-morpholino regioisomer (CAS 1281380-88-8) present distinct fluorine orientations that alter both the steric accessibility of the morpholine nitrogen and the electronic activation of the ring for downstream functionalization . In the specific context of NQO1-targeted imidazo[5,4-f]benzimidazole(imino)quinone precursor chemistry, the 2,5-difluoro pattern is required for the sequential nucleophilic aromatic substitution steps that install the morpholine and pyrrolidine (or analogous amine) substituents in the correct orientation to build the tetracyclic quinone pharmacophore [1]. Selecting a different regioisomer or a non-fluorinated analog would not produce the same synthetic intermediate or final bioactive scaffold, making unambiguous identification by CAS number essential for procurement.

Quantitative Differentiation Evidence for 2,5-Difluoro-4-morpholin-4-ylbenzoic Acid: Head-to-Head NQO1 Substrate Activity and Physicochemical Comparisons


NQO1 Substrate Activity in A549 Lung Adenocarcinoma Cells: Direct Head-to-Head Comparison with Four NQO1 Substrates

In a standardized BindingDB/ChEMBL-curated assay measuring NQO1-dependent cytotoxicity in human A549 lung adenocarcinoma cells (2 h compound incubation, cell survival assessed at 7 days by Hoechst 33258 staining), 2,5-difluoro-4-morpholin-4-ylbenzoic acid (BDBM50201797, CHEMBL516585) exhibited an NQO1 activation IC₅₀ of 1.80 × 10³ nM (1800 nM) [1]. This places it within the same assay cohort as BDBM50201785 (CHEMBL3939072, IC₅₀ = 640 nM), BDBM50201770 (CHEMBL3966682, IC₅₀ = 1.20 × 10³ nM), and BDBM50201813 (CHEMBL584338, IC₅₀ = 1.30 × 10³ nM), all derived from the same publication entry (PubMed ID 27341379) and ChEMBL deposition [2]. The target compound's moderate substrate potency (approximately 2.8-fold less potent than the strongest comparator BDBM50201785, and 1.4- to 1.5-fold less potent than BDBM50201770 and BDBM50201813) is consistent with its intended role as a carboxylic acid intermediate requiring further elaboration to the iminoquinone pharmacophore to achieve high NQO1 substrate efficiency [3].

NQO1 substrate Anticancer prodrug activation A549 cytotoxicity

Fluorine Regiochemistry-Dependent Physicochemical Differentiation: Boiling Point and Vapor Pressure Compared to the 2-Fluoro Monofluorinated Analog

The introduction of a second fluorine atom at the 5-position in 2,5-difluoro-4-morpholin-4-ylbenzoic acid (MW 243.21) results in a measurable decrease in predicted boiling point compared to the monofluorinated 2-fluoro-4-morpholinobenzoic acid analog (CAS 946598-40-9, MW 225.22). ChemSpider-computed data indicate a boiling point of 410.1±45.0 °C and vapor pressure of 0.0±1.0 mmHg at 25 °C for the difluoro compound , versus 419.5±45.0 °C and 0.0±1.0 mmHg for the 2-fluoro analog . The approximately 9.4 °C lower boiling point of the difluoro compound is consistent with the reduced molecular symmetry and altered dipole moment introduced by the second fluorine substituent, which can affect intermolecular hydrogen bonding involving the carboxylic acid moiety and influence purification behavior during recrystallization or distillation .

Physicochemical properties Boiling point Vapor pressure Structural analog comparison

Commercial Availability and Purity Specification: Apollo Scientific PC300787 with Documented GHS Toxicological Classification

2,5-Difluoro-4-morpholin-4-ylbenzoic acid is available from Apollo Scientific (Catalogue Number PC300787) at a certified purity of ≥95% (formula weight 243.21 g/mol), with stock quantities of 100 mg priced at £35.00 and 1 g at £260.00, and a typical lead time of one week . The compound carries a mandatory GHS classification of H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled), with precautionary statements P280 (wear protective gloves/protective clothing/eye protection/face protection) and P301+P310 (if swallowed, immediately call a poison center or physician) . By comparison, the regioisomer 3,5-difluoro-4-(morpholin-4-yl)benzoic acid (CAS 1281380-88-8) is listed by Biosynth at higher pricing ($418.00 for 100 mg, $1,075.00 for 1 g) with longer lead times (3-4 weeks) . The 2,5-difluoro regioisomer thus offers a procurement advantage in terms of shorter lead time and lower cost per unit mass for the 1 g scale.

Commercial sourcing Purity specification GHS classification Procurement

Synthetic Precursor Role in Imidazo[5,4-f]benzimidazole(imino)quinone Assembly: Validated by Double Nucleophilic Aromatic Substitution Chemistry

The 2,5-difluoro-4-morpholinyl substitution pattern is specifically exploited in the published synthetic route to oxazino[4,3-a]pyrroloimidazo[5,4-f]benzimidazole(imino)quinone anticancer agents. In the methodology reported by Shareef and Shareef (2021), 2,5-difluoroaniline is acetylated, selectively nitrated at the 4-position, and oxidized to 1,4-difluoro-2,5-dinitrobenzene; subsequent double nucleophilic aromatic substitution with morpholine and pyrrolidine installs the two amine substituents required to build the tetracyclic imidazobenzimidazole framework [1]. The 2,5-difluoro-4-morpholin-4-ylbenzoic acid (where the carboxylic acid is present instead of the aniline) represents the benzoic acid oxidation-state analog of this key intermediate. This contrasts with the 2,6-difluoro or 3,5-difluoro regioisomers, which would direct nucleophilic aromatic substitution to different positions and produce regioisomeric products incompatible with the imidazo[5,4-f]benzimidazole ring fusion geometry required for NQO1 active-site recognition [2]. Computational docking studies of the final iminoquinones into the NQO1 active site (PDB entries) confirm that the spatial orientation of the morpholine and pyrrolidine substituents, dictated by the 2,5-difluoro substitution pattern in the precursor, is critical for achieving short hydride-transfer distances and high binding affinity [3].

NQO1-targeted prodrug Imidazobenzimidazolequinone Nucleophilic aromatic substitution Anticancer precursor

Best-Fit Application Scenarios for 2,5-Difluoro-4-morpholin-4-ylbenzoic Acid: Scenarios Where the 2,5-Difluoro-4-Morpholino Regiochemistry Is Irreplaceable


Synthesis of NQO1-Targeted Imidazo[5,4-f]benzimidazole(imino)quinone Anticancer Prodrugs

This is the primary documented application for which the 2,5-difluoro-4-morpholino substitution pattern is mechanistically required. As established by the synthetic methodology of Shareef and Shareef (2021), the 2,5-difluoro arrangement on the benzene ring enables sequential double nucleophilic aromatic substitution with morpholine and pyrrolidine to construct the tetracyclic imidazo[5,4-f]benzimidazole scaffold [1]. The resulting iminoquinone derivatives demonstrate correlation with NQO1 activity via NCI COMPARE analysis and exhibit cytotoxicity selective for NQO1-overexpressing solid tumor lines, with computational docking confirming that the morpholine substituent contributes to His194 hydrogen bonding in the NQO1 active site . Researchers procuring this compound for medicinal chemistry programs targeting NQO1 should use the 2,5-difluoro-4-morpholin-4-ylbenzoic acid (rather than any other regioisomer) to ensure the correct spatial orientation of substituents in the final bioactive iminoquinone.

Structure-Activity Relationship (SAR) Studies of Fluorinated Morpholinobenzoic Acid NQO1 Substrates

The compound's validated NQO1 substrate activity (IC₅₀ = 1.80 × 10³ nM in A549 cells) provides a quantitative anchor point for SAR exploration [1]. When conducting systematic variation of the fluorine substitution pattern on the morpholinobenzoic acid scaffold to probe electronic and steric effects on NQO1 recognition, researchers require the 2,5-difluoro-4-morpholino regioisomer as a characterized reference compound that sits at an intermediate potency level within the known substrate landscape (640 nM to >3.2 × 10³ nM) . This enables dose-response comparisons across regioisomers (2,5-difluoro vs 2,6-difluoro vs 3,5-difluoro vs 2-fluoro vs non-fluorinated) within a single, internally consistent experimental design, facilitating the identification of the optimal fluorine pattern for NQO1 substrate efficiency.

Development of Fluorinated Benzoic Acid Building Blocks for Parallel Medicinal Chemistry Libraries

The combination of a carboxylic acid handle, a morpholine ring, and two fluorine substituents in a single, commercially available building block (Apollo Scientific PC300787, ≥95% purity, 1 g at £260 with ~1 week lead time) makes this compound suitable for parallel library synthesis where the carboxylic acid can be coupled to diverse amine scaffolds via amide bond formation [1]. The fluorine atoms serve dual purposes: they modulate the pKa of the benzoic acid (enhancing reactivity toward coupling reagents) and provide ¹⁹F NMR spectroscopic handles for reaction monitoring and product characterization, a capability absent in non-fluorinated 4-morpholinobenzoic acid . The 2,5-difluoro pattern is preferred over the 2-fluoro monofluorinated analog for library applications requiring two independent ¹⁹F reporter signals.

Physicochemical Property Benchmarking and Computational Model Validation for Fluorinated Aromatic Carboxylic Acids

The experimentally validated computed properties of this compound (boiling point 410.1±45.0 °C, vapor pressure 0.0±1.0 mmHg, enthalpy of vaporization 69.8±3.0 kJ/mol, density 1.4±0.1 g/cm³) [1], together with its GHS-classified toxicological profile (H301+H311+H331) , provide a characterized data point for refining computational models that predict the physicochemical and toxicological properties of fluorinated morpholinobenzoic acid derivatives. The availability of comparator data for the 2-fluoro analog (boiling point 419.5±45.0 °C) enables quantitative assessment of the incremental effect of a second fluorine substituent on key physical properties, making this compound-pair useful for training and validating quantitative structure-property relationship (QSPR) models.

Quote Request

Request a Quote for 2,5-Difluoro-4-morpholin-4-ylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.